S-methyl-KE-298
Overview
Description
The compound “M-2” is an organometallic complex that plays a significant role in various chemical processes. Organometallic compounds are characterized by the presence of a bond between a metal and a carbon atom. These compounds are essential in both organic and inorganic chemistry due to their unique properties and applications .
Mechanism of Action
Target of Action
S-methyl-KE-298 is an active metabolite of KE-298 . The primary target of this compound is matrix metalloproteinase (MMP-1) . MMP-1 is an enzyme that plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
This compound interacts with its target, MMP-1, by inhibiting its production from rheumatoid arthritis (RA) synovial cells . This interaction results in the suppression of MMP-1 activity, thereby reducing the degradation of the extracellular matrix in RA synovial cells .
Biochemical Pathways
The inhibition of MMP-1 production by this compound affects the biochemical pathways involved in the pathogenesis of rheumatoid arthritis. By suppressing MMP-1 activity, this compound reduces the degradation of the extracellular matrix, a key event in the progression of rheumatoid arthritis .
Pharmacokinetics
The in vitro protein binding of this compound is high in rat (>97%), dog (>89%), and human plasma (>99%) . This high level of protein binding suggests that this compound is likely to have good bioavailability. More detailed studies on the adme (absorption, distribution, metabolism, and excretion) properties of this compound are needed to fully understand its pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of MMP-1 activity in rheumatoid arthritis synovial cells . This leads to a decrease in the degradation of the extracellular matrix, thereby potentially slowing the progression of rheumatoid arthritis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of endogenous thiol compounds, such as cysteine and glutathione, can readily dissociate the this compound plasma protein conjugate . This suggests that the physiological environment can impact the action and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
S-methyl-KE-298 plays a significant role in biochemical reactions by inhibiting the production of matrix metalloproteinase (MMP-1) from rheumatoid arthritis synovial cells . It interacts with various enzymes and proteins, including MMP-1, MMP-2, and tissue inhibitors of metalloproteinases (TIMP-2) . The interaction with MMP-1 is particularly crucial as it helps in reducing the degradation of extracellular matrix components, thereby alleviating the symptoms of rheumatoid arthritis.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to inhibit the production of MMP-1 in rheumatoid arthritis synovial cells . This inhibition leads to a decrease in the degradation of extracellular matrix components, which is beneficial in managing rheumatoid arthritis. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of transcription factors such as AP-1 .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with matrix metalloproteinases and tissue inhibitors of metalloproteinases . This compound inhibits the production of MMP-1 by affecting the transcription factor AP-1, which plays a crucial role in the expression of MMP-1 . This inhibition leads to a reduction in the degradation of extracellular matrix components, thereby providing therapeutic benefits in rheumatoid arthritis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, and its degradation products have been studied extensively . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound maintains its inhibitory effects on MMP-1 production over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more significant inhibition of MMP-1 production . At very high doses, toxic or adverse effects may be observed, indicating the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of KE-298 . It interacts with enzymes such as deacetyl-KE-298 and other plasma metabolites . These interactions affect the metabolic flux and levels of various metabolites, contributing to the overall pharmacokinetic profile of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . It has been shown to bind to plasma proteins such as human serum albumin, which plays a crucial role in its distribution and localization within the body . This binding affects the compound’s accumulation and localization in specific tissues, influencing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on MMP-1 production . The compound may also interact with specific targeting signals or undergo post-translational modifications that direct it to particular compartments or organelles within the cell . These interactions are essential for its activity and function in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of organometallic compounds like “M-2” typically involves several methods:
Reaction with Metal and Transmetallation: This method involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon.
Metathesis: This involves the exchange of ligands between two reacting chemical species.
Hydrometallation: This involves the addition of a metal hydride to an unsaturated organic compound.
Industrial Production Methods: Industrial production of organometallic compounds often involves large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as chemical vapor deposition and electrolytic deposition are commonly used .
Types of Reactions:
Oxidation: Organometallic compounds can undergo oxidation reactions where the metal center is oxidized, often leading to the formation of metal oxides.
Reduction: These compounds can also be reduced, typically involving the addition of hydrogen or removal of oxygen.
Substitution: In substitution reactions, one ligand in the organometallic complex is replaced by another ligand.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Hydrogen gas, lithium aluminum hydride.
Substitution Reagents: Halides, phosphines, and other ligands.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation of an organometallic compound might produce a metal oxide, while substitution reactions can yield a variety of organometallic derivatives .
Scientific Research Applications
Organometallic compounds like “M-2” have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions, including polymerization and hydrogenation.
Biology: Studied for their potential in drug delivery and as therapeutic agents.
Medicine: Investigated for their anticancer properties and as imaging agents.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and materials science
Comparison with Similar Compounds
Ferrocene: An organometallic compound with a sandwich structure, used in various chemical applications.
Methylmagnesium Bromide: A Grignard reagent used in organic synthesis.
Tetramethylsilane: Used as a standard in nuclear magnetic resonance spectroscopy.
Uniqueness of “M-2”: “M-2” stands out due to its specific metal-carbon bond and its unique reactivity profile. Unlike other organometallic compounds, “M-2” may exhibit distinct catalytic properties or biological activities, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
4-(4-methylphenyl)-2-(methylsulfanylmethyl)-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-9-3-5-10(6-4-9)12(14)7-11(8-17-2)13(15)16/h3-6,11H,7-8H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIZBWMOURRWRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(CSC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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